1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
Description
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-21(2)16-13-17(20-19-14-16)22-8-10-23(11-9-22)18(24)12-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNHHKWFLFHPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, including a pyridazine ring, a piperazine moiety, and a phenyl group, which contribute to its diverse pharmacological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. The dimethylamino group is believed to enhance these activities by improving interactions with biological targets. For instance, derivatives of pyridazinones have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are critical pathogens in healthcare settings .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Similar pyridazine derivatives have demonstrated activity against viral infections, suggesting that this compound may possess similar properties. The mechanism often involves inhibition of viral replication through interaction with viral proteins or host cell receptors.
Anticancer Activity
Preliminary studies indicate that this compound may have anticancer properties. In vitro evaluations have shown that related compounds exhibit cytostatic effects on various cancer cell lines. For example, compounds similar to this compound have been reported to inhibit cell proliferation in colorectal and breast cancer models .
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors in viral or cancerous cells, blocking necessary pathways for survival and replication.
- Signal Transduction Modulation : By influencing signaling pathways, this compound could alter cellular responses to external stimuli.
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial activity of pyridazine derivatives found that compounds with similar structures to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) were recorded at concentrations as low as 10 µg/mL, indicating strong potential for further development as antimicrobial agents .
Case Study 2: Anticancer Potential
In a screening of various derivatives against the NCI-60 cancer cell line panel, several compounds demonstrated promising results with growth inhibition values exceeding 50% at concentrations around 10 µM. Notably, derivatives containing the piperazine moiety showed enhanced activity against multiple tumor types, suggesting that modifications to the piperazine structure could yield more potent anticancer agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Piperidinophenol | Piperidine ring, phenolic group | Antimicrobial |
| N,N-Dimethylpiperazine | Piperidine structure with dimethyl groups | Antiviral |
| 2-Aminopyridine Derivatives | Pyridine ring with amino substitutions | Anticancer |
The unique combination of functional groups in this compound allows for distinct biological interactions not found in simpler analogs .
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its pharmacological properties, including:
- Antimicrobial Activity: Research indicates that pyridazinone derivatives can exhibit efficacy against various bacterial strains, suggesting potential for developing new antimicrobial agents.
- Anti-inflammatory Effects: Studies have shown that the compound may inhibit specific pathways involved in inflammation, reducing symptoms associated with inflammatory diseases.
Biological Probes
Due to its ability to modulate biological processes, this compound is being investigated as a biochemical probe to study cellular mechanisms. It may serve as an enzyme inhibitor or receptor antagonist, influencing various signaling pathways.
Drug Development
The unique combination of functional groups in this compound allows for versatile modifications, making it a candidate for drug discovery initiatives aimed at treating conditions such as cancer and neurological disorders .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of similar pyridazinone derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated significant activity against these strains, supporting the potential use of this compound in treating bacterial infections .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of related compounds demonstrated their ability to modulate inflammatory pathways effectively. This suggests that 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)-2-phenylethanone could similarly reduce inflammation in relevant biological models .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The dimethylamino group in the target compound likely enhances electron density on the pyridazine ring, contrasting with the electron-withdrawing nitro group in the pyrazole analog . This could influence binding to enzymes like kinases.
- Solubility vs. Permeability: Piperazine and phenylethanone groups balance solubility and lipophilicity, whereas diphenylethanone analogs may prioritize membrane permeability over solubility.
- Heterocycle Choice : Pyridazine’s adjacent nitrogens may offer unique binding interactions compared to pyrimidine or triazole cores .
Q & A
Q. Optimization Tips :
- Catalytic agents (e.g., Pd for cross-couplings) improve yield.
- Microwave-assisted synthesis reduces reaction time .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Basic: How is structural confirmation of this compound achieved in academic research?
Answer:
Structural validation relies on:
- X-ray crystallography : Resolves 3D conformation, particularly for piperazine ring orientation and pyridazine-planarity .
- NMR spectroscopy :
- HRMS : Validates molecular formula (e.g., C₁₉H₂₄N₆O) with <2 ppm error .
Basic: What in vitro assays are recommended for preliminary biological activity screening?
Answer:
Prioritize assays based on structural analogs (e.g., pyridazinone derivatives):
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
- CNS activity : Radioligand binding assays for serotonin/dopamine receptors due to piperazine’s affinity for neurological targets .
- Anticancer : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
Focus on modifying three regions:
Pyridazine core : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance receptor binding .
Piperazine substituents : Replace dimethylamino with bulkier groups (e.g., naphthyl) to modulate lipophilicity .
Phenylethanone : Fluorinate the phenyl ring to improve metabolic stability .
Q. Experimental Design :
| Modification | Biological Metric | Expected Outcome |
|---|---|---|
| -CF₃ at pyridazine | IC₅₀ in kinase assays | Increased target inhibition |
| Piperazine cyclization | Solubility (LogP) | Enhanced bioavailability |
Validate changes using molecular docking (e.g., AutoDock Vina) to predict binding poses .
Advanced: What methodologies address contradictory pharmacokinetic data between in vitro and in vivo models?
Answer:
Discrepancies often arise from:
- Metabolic instability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Protein binding : Equilibrium dialysis to measure free vs. bound drug fractions .
- Blood-brain barrier (BBB) penetration : Modify logD (target 2–3) via substituent adjustments to balance permeability .
Case Study : A piperazine analog showed poor in vivo efficacy despite high in vitro activity. Profiling revealed rapid glucuronidation, prompting methyl group addition to block metabolic sites .
Advanced: How are reactive intermediates managed during large-scale synthesis?
Answer:
- Handling diazonium salts : Conduct reactions below 0°C to prevent explosive decomposition .
- Ventilation : Use fume hoods for steps generating toxic gases (e.g., HCN in cyanation) .
- Waste disposal : Quench reactive intermediates (e.g., nitro groups) with aqueous NaHSO₃ before disposal .
Advanced: What computational tools predict the compound’s molecular targets and off-target effects?
Answer:
- SwissTargetPrediction : Identifies kinases or GPCRs as likely targets based on structural similarity .
- PharmMapper : Maps pharmacophores to known binding sites (e.g., ATP pockets) .
- ToxCast : Screens for off-target toxicity (e.g., hERG channel inhibition) .
Advanced: How is chiral purity ensured during synthesis and analysis?
Answer:
- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/ethanol gradients .
- Circular dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing Cotton effects to standards .
Advanced: What strategies resolve low aqueous solubility in preclinical development?
Answer:
- Salt formation : Synthesize hydrochloride salts via HCl gas treatment in diethyl ether .
- Nanoparticle formulation : Encapsulate with PLGA polymers (75:25 lactide:glycolide) .
- Co-solvents : Use 10% DMSO/PEG 400 in animal dosing solutions .
Advanced: How do researchers validate target engagement in cellular models?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
